molecular formula C18H29BO3 B1375963 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 921937-75-9

2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1375963
CAS No.: 921937-75-9
M. Wt: 304.2 g/mol
InChI Key: DOWXUZRGEFPXCO-UHFFFAOYSA-N
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Description

2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with a hexyloxy group at the meta position (C3) and a pinacol boronate group (1,3,2-dioxaborolane) at the ortho position (C2) . Its molecular formula is C₁₉H₃₁BO₃, with a CAS number of 921937-76-0 . The hexyloxy chain enhances solubility in nonpolar solvents, making it advantageous for organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

2-(3-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO3/c1-6-7-8-9-13-20-16-12-10-11-15(14-16)19-21-17(2,3)18(4,5)22-19/h10-12,14H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWXUZRGEFPXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00840908
Record name 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00840908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921937-75-9
Record name 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00840908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(hexyloxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Hexyloxy (Target Compound) : The hexyloxy group is electron-donating due to its alkyl ether moiety. This enhances the stability of the boronate intermediate in cross-coupling reactions while improving solubility in organic solvents .
  • However, such groups are valuable in designing protease inhibitors (e.g., USP7-IN-1) .
  • Trifluoromethyl () : The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity of the boron atom. This property is exploited in asymmetric cyclopropanation reactions to achieve high enantioselectivity .

Steric Effects

  • Cyclohexyl () : 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates that bulky substituents reduce reaction rates in cross-couplings due to steric hindrance but improve selectivity in sterically demanding transformations.
  • Chlorine () : The dichloro-dimethoxyphenyl derivative (6a) shows moderate steric bulk, enabling efficient coupling with indazole intermediates (62–76% yield) in drug synthesis .

Physical Properties and Solubility

Compound Name Substituent Solubility Melting Point (°C) Key Application Reference
Target Compound 3-Hexyloxy High in hexanes Oil (liquid) Cross-coupling reagents
2-(3-Methoxyphenyl) derivative 3-Methoxy Moderate in EtOAc 45–50 Fluorescence probes
2-(3-(Trifluoromethyl)phenyl) derivative 3-CF₃ Low in H₂O 78–82 Asymmetric cyclopropanation
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-Cl; 3,5-OCH₃ Insoluble in H₂O 120–125 Anticancer drug intermediates

Cross-Coupling Efficiency

  • The dichloro-dimethoxyphenyl derivative (6a) achieved a 92% yield in chlorination reactions, highlighting the compatibility of electron-rich aryl boronate esters with electrophilic substitution .
  • Styrylphenyl-substituted dioxaborolanes () showed tunable fluorescence properties for H₂O₂ detection, with electron-donating groups (e.g., -NMe₂) enhancing sensitivity .

Drug Development

  • Pyridine-containing derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) are critical intermediates in RET kinase inhibitors like selpercatinib .
  • The trifluoromethyl-substituted cyclopropane derivative () demonstrated high enantiomeric excess (ee > 90%) in asymmetric synthesis, underscoring its utility in medicinal chemistry .

Stability and Handling

  • Hexyloxy vs. Allyloxy : Allyloxy-substituted dioxaborolanes () are prone to oxidation or polymerization due to the reactive alkene, whereas the hexyloxy group offers superior stability for long-term storage .
  • Bromomethyl Derivatives () : Compounds like 2-(2-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are highly reactive alkylating agents but require low-temperature storage to prevent decomposition .

Biological Activity

2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 921937-76-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H29BO3C_{18}H_{29}BO_3 with a molecular weight of approximately 304.23 g/mol. The compound features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron chemistry. Boron compounds are known to influence cellular processes such as:

  • Enzyme Inhibition : Boron-containing compounds can act as inhibitors for certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : These compounds may modulate signaling pathways by interacting with proteins or nucleic acids.
  • Antioxidant Properties : Some studies suggest that boron compounds can exhibit antioxidant activities, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of boron compounds. For instance:

  • Study on Cell Lines : Research conducted on various cancer cell lines demonstrated that boron compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. The specific effects of this compound on cancer cells remain to be fully elucidated but may follow similar patterns observed in related compounds.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Neuroprotection Studies : Preliminary studies suggest that certain dioxaborolane derivatives may protect neuronal cells from damage induced by neurotoxins. This could have implications for treating neurodegenerative diseases.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Anticancer ActivityInduces apoptosis and inhibits proliferationResearch Study
Neuroprotective EffectsProtects against neurotoxin-induced damageResearch Study
Enzyme InhibitionInhibits key metabolic enzymesResearch Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.